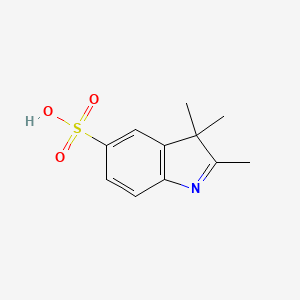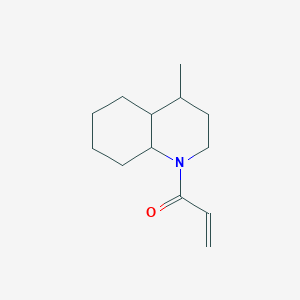
1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinolinyl compounds involves complex chemical reactions, with methods varying based on the desired quinoline derivatives. For instance, the synthesis of octahydrobenzo[g]quinolines, a compound structurally related to our target, utilizes readily available materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester through a series of reactions including lithiation, hydrogenation, and cyclization processes (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These methods provide detailed information about the compound's geometry, electron distribution, and bonding. For example, the structure and properties of a compound synthesized from 4-hydroxyquinolin-2(1H)-ones demonstrate the utility of these techniques in understanding quinoline derivatives' molecular frameworks (Ye et al., 1999).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization, leading to diverse compounds with unique properties. For instance, the synthesis of pyrano[3,2-c]quinolin-5-one derivatives from 4-hydroxyquinolin-2(1H)-one showcases the reactivity of these compounds under different conditions (Lei et al., 2011).
科学的研究の応用
Serotonin Receptor Agonism
The compound cis-10-Hydroxy-4-n-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline shows central serotonin (5-HT) receptor agonist properties. Its pharmacological profile was investigated, revealing the stereochemistry of active enantiomers and their potential as central nervous system agents (Wikström et al., 1987).
Natural Product Isolation
A compound with a structure related to quinolin-2(1H)-one was isolated from Melicope moluccana T.G. Hartley, highlighting the chemical diversity and potential biological activity of natural products containing the quinoline moiety (Tanjung et al., 2017).
Fluorescence Sensing Properties
Quinoline derivatives have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. This research indicates the potential of quinoline-based compounds in developing fluorescent sensors for metal ions, with significant implications for environmental monitoring and biochemical assays (Hazra et al., 2018).
Antimicrobial and Mosquito Larvicidal Activity
Quinoline derivatives have been evaluated for their antimicrobial and mosquito larvicidal activities, suggesting their utility in developing new insecticides and antimicrobial agents. This demonstrates the broad applicability of quinoline compounds beyond their pharmacological actions (Rajanarendar et al., 2010).
Anti-inflammatory Properties
The design and synthesis of new H4 receptor-ligands based on quinoline derivatives have shown significant anti-inflammatory properties in vivo. Such compounds could serve as templates for developing new anti-inflammatory drugs, highlighting the therapeutic potential of quinoline derivatives (Smits et al., 2008).
作用機序
Safety and Hazards
The compound has been classified with the hazard statements H315, H317, H410, H411 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can cause skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14-9-8-10(2)11-6-4-5-7-12(11)14/h3,10-12H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHQRAYKFVECER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

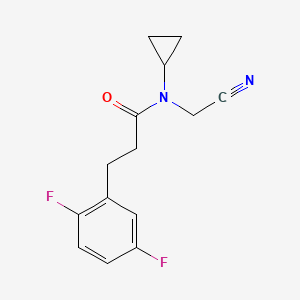
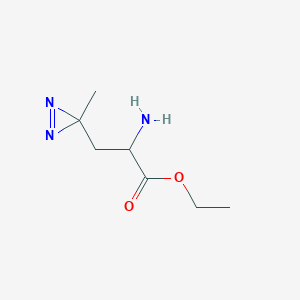
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)
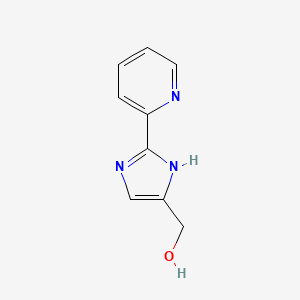

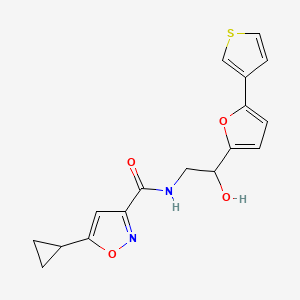
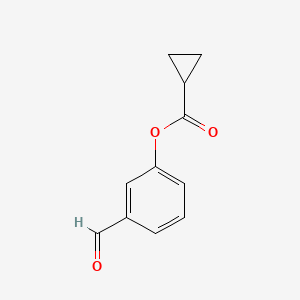
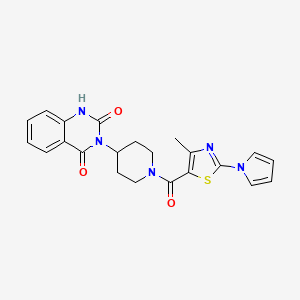

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)
